An In-Depth Technical Guide to Cyanine 5.5 Azide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Cyanine 5.5 Azide for Researchers and Drug Development Professionals
Introduction: Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye functionalized with an azide group, rendering it a powerful tool for bioorthogonal chemistry. Its exceptional spectral properties in the NIR window, where biological tissues exhibit minimal autofluorescence, make it an ideal candidate for sensitive in-vivo imaging applications. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5.5 azide, complete with detailed experimental protocols and illustrative diagrams to facilitate its use in research and drug development.
Core Properties and Chemical Structure
Cyanine 5.5 azide is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of highly efficient and specific reactions.
Chemical Structure:
The precise chemical structure of Cyanine 5.5 azide can vary slightly between manufacturers, but generally consists of a heptamethine cyanine core with an azide group attached via a linker.
The key physicochemical and spectral properties of Cyanine 5.5 azide are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of Cyanine 5.5 Azide
| Property | Value | References |
| Appearance | Dark blue/violet solid or powder | |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); practically insoluble in water. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Table 2: Spectral Properties of Cyanine 5.5 Azide
| Property | Value | References |
| Excitation Maximum (λex) | ~684 nm | |
| Emission Maximum (λem) | ~710 nm | |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 |
Applications in Bioconjugation and Imaging
The primary application of Cyanine 5.5 azide lies in its ability to participate in click chemistry reactions for the fluorescent labeling of biomolecules. This allows for the sensitive detection and tracking of these molecules in various biological contexts.
Key Applications Include:
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Labeling of proteins, peptides, and antibodies: For use in immunoassays, fluorescence microscopy, and flow cytometry.
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Nucleic acid labeling: For tracking DNA and RNA in cellular systems.
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In-vivo imaging: The NIR fluorescence of Cy5.5 allows for deep tissue imaging in live organisms with high signal-to-noise ratios. This is particularly valuable in preclinical drug development for monitoring the biodistribution and target engagement of therapeutic agents.
Experimental Protocols
The following are detailed methodologies for key experiments involving Cyanine 5.5 azide.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with Cyanine 5.5 azide.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Cyanine 5.5 azide
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Dimethyl sulfoxide (DMSO)
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
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Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
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Desalting column for purification
Procedure:
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Prepare a stock solution of Cyanine 5.5 azide: Dissolve the required amount of Cyanine 5.5 azide in DMSO to create a 10 mM stock solution.
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Prepare the catalyst premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA) to protect the protein from oxidation.
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Reaction setup: In a separate microcentrifuge tube, combine the alkyne-modified protein solution with the Cyanine 5.5 azide stock solution. A 2 to 10-fold molar excess of the dye over the protein is typically recommended.
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Initiate the reaction: Add the catalyst premix to the protein-dye mixture.
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Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
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Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
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Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~684 nm (for Cy5.5).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging due to the absence of cytotoxic copper catalysts. This protocol outlines the general steps for labeling a biomolecule containing a strained alkyne (e.g., DBCO, BCN) with Cyanine 5.5 azide.
Materials:
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Strained alkyne-modified biomolecule
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Cyanine 5.5 azide
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Appropriate buffer or cell culture medium
Procedure:
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Prepare a stock solution of Cyanine 5.5 azide: Dissolve Cyanine 5.5 azide in a biocompatible solvent like DMSO.
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Reaction setup: Combine the strained alkyne-modified biomolecule with the Cyanine 5.5 azide stock solution in a suitable reaction vessel. The reaction can be performed in a variety of buffers or directly in cell culture media.
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Incubation: Incubate the reaction mixture under the desired conditions (e.g., 37°C for live-cell labeling) for 30 minutes to several hours. The reaction progress can be monitored by fluorescence.
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Washing (for cellular imaging): If labeling cells, wash the cells with fresh buffer or media to remove any unreacted dye before imaging.
Protocol 3: In-Vivo Imaging with a Cy5.5 Azide Labeled Probe
This protocol provides a general workflow for in-vivo imaging in a mouse model using a probe labeled with Cyanine 5.5.
Materials:
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Cy5.5-labeled targeting probe (e.g., antibody, peptide)
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Animal model (e.g., tumor-bearing mouse)
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In-vivo imaging system equipped with appropriate NIR filters
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Anesthetic
Procedure:
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Probe administration: Administer the Cy5.5-labeled probe to the animal, typically via intravenous injection. The dosage will depend on the specific probe and animal model.
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Image acquisition: At various time points post-injection, anesthetize the animal and place it in the imaging system. Acquire fluorescence images using an excitation wavelength around 680 nm and an emission filter centered around 710 nm.
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Data analysis: Analyze the images to determine the biodistribution of the probe, paying particular attention to its accumulation at the target site (e.g., tumor) over time.
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Ex-vivo analysis (optional): After the final imaging time point, the animal can be euthanized, and major organs and the tumor can be excised for ex-vivo imaging to confirm the in-vivo findings.
Visualizations
The following diagrams illustrate key processes involving Cyanine 5.5 azide.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanism.
Caption: Experimental workflow for labeling an antibody with Cyanine 5.5 azide.
Caption: A typical workflow for in-vivo imaging using a Cy5.5-labeled probe.
